4-Methylanisole

Description

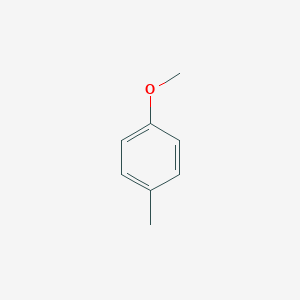

Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026710 | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a strong floral odor; [Hawley], Colourless liquid, Pungent sharp sweet aroma | |

| Record name | Benzene, 1-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.5 °C AT 760 MM HG, 175.50 °C. @ 760.00 mm Hg | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

60 °C | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM., 1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.969 AT 25 °C/25 °C, 0.996-1.004 | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.14 [mmHg] | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-93-8 | |

| Record name | 4-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYL ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10FAI0OR9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-32 °C | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Methylanisole CAS number and molecular weight

An In-depth Technical Guide to 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as 4-methoxytoluene, a versatile aromatic organic compound. This document outlines its chemical and physical properties, summarizes key quantitative data, and provides illustrative diagrams to support its utility in research and development.

Core Chemical Identifiers and Properties

This compound is an organic compound with a methyl and a methoxy group attached to a benzene ring. Its fundamental identifiers and properties are crucial for its application in various scientific contexts.

| Property | Value | Source |

| CAS Number | 104-93-8 | |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Alternate Names | 4-Methoxytoluene, p-Methylanisole | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Sweet, floral |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for designing experimental protocols and for understanding its behavior in different chemical environments.

| Parameter | Value | Source |

| Density | 0.969 g/mL at 25 °C | |

| Boiling Point | 174-175.5 °C | |

| Melting Point | -32 °C | |

| Flash Point | 53-60 °C | |

| Refractive Index | 1.511-1.513 at 20 °C | |

| Vapor Pressure | 1.14 mmHg | |

| LogP | 2.66 - 2.7 |

Experimental Protocols

Due to the broad range of applications for this compound, from a building block in organic synthesis to a flavoring agent, specific experimental protocols are highly dependent on the research context. For illustrative purposes, a general protocol for purification is provided, as this is a common preliminary step in many research applications.

Protocol: Purification of this compound by Vacuum Distillation

This protocol describes a standard method for the purification of commercially available this compound.

Materials:

-

This compound (commercial grade)

-

Diethyl ether

-

1M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium carbonate (Na₂CO₃) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Distillation apparatus (including a vacuum adapter, condenser, and receiving flask)

-

Heating mantle

-

Vacuum pump

Procedure:

-

Extraction: Dissolve the this compound in diethyl ether.

-

Washing: Transfer the solution to a separatory funnel and wash with 1M NaOH solution to remove any phenolic impurities. Follow this with a wash using water and then a final wash with brine.

-

Drying: Dry the ethereal solution over anhydrous Na₂CO₃ or MgSO₄.

-

Solvent Removal: Filter the drying agent and evaporate the diethyl ether using a rotary evaporator.

-

Vacuum Distillation: Distill the crude this compound under reduced pressure. The purity of the collected fractions can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Chemical Information

Graphical representations are invaluable for understanding the relationships between chemical entities and experimental workflows. Below are diagrams generated using the DOT language to illustrate the structure of this compound and a conceptual workflow for its analysis.

Caption: Molecular graph of this compound.

Caption: A generalized experimental workflow involving this compound.

An In-depth Technical Guide to the Synthesis of 4-Methylanisole from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methylanisole from p-cresol. This compound, a key intermediate in the pharmaceutical, flavor, and fragrance industries, is synthesized through various methods, with the Williamson ether synthesis and methylation using dimethyl carbonate (DMC) being the most prominent.[1][2][3][4] This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through diagrams.

Synthetic Methodologies

The conversion of p-cresol to this compound is primarily achieved by the methylation of the hydroxyl group of p-cresol. The two most common and effective methods are the Williamson ether synthesis and methylation with dimethyl carbonate.

Williamson Ether Synthesis

A classic and versatile method for preparing ethers, the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[5] In the context of this compound synthesis, p-cresol is first deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the p-cresolate anion. This nucleophilic anion then undergoes an SN2 reaction with a methylating agent, typically a methyl halide like methyl iodide, to yield this compound.[6][7]

While fundamentally sound, this method often employs toxic and hazardous reagents like methyl iodide. The choice of base and solvent is critical to optimize the reaction and minimize side reactions.

Methylation with Dimethyl Carbonate (DMC)

A greener and increasingly preferred alternative to traditional methods, methylation with dimethyl carbonate offers a safer and more environmentally friendly route to this compound.[3][8][9] DMC is a non-toxic, biodegradable reagent that serves as both a reactant and a solvent. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and often a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate.[8] This method boasts high yields and selectivity.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from p-cresol using different methodologies.

| Parameter | Williamson Ether Synthesis (General) | Methylation with Dimethyl Carbonate (Method A) | Methylation with Dimethyl Carbonate (Method B) |

| Starting Material | p-Cresol | p-Cresol | p-Cresol |

| Methylating Agent | Methyl Iodide (or other methyl halides) | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) |

| Base | Sodium Hydroxide or Potassium Hydroxide | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Catalyst | None typically required | Tetrabutylammonium Bromide | None |

| Solvent | Typically a polar aprotic solvent | Dimethyl Carbonate (DMC) | p-Cresol (acts as solvent) |

| Reaction Temperature | Varies | Reflux | 160 °C |

| Reaction Time | Varies | Monitored by TLC | 30 hours |

| Molar Ratio (p-cresol:Base:Me-Agent) | Varies | 1 : 1.5 : ~10 (DMC in excess) | 120 : 1 (pC/K₂CO₃) |

| Product Yield | Varies | 99% (molar yield)[8] | Total Conversion[9] |

| Reference | General Knowledge | ChemicalBook[8] | Green Chemistry, 2002, 4, 431–435[9] |

Experimental Protocols

Detailed Protocol for Methylation with Dimethyl Carbonate (Method A)

This protocol is adapted from a procedure reported by Hubei Longxiang Pharmaceutical Technology Co., Ltd.[8]

Materials:

-

p-Cresol (33 mL)

-

Tetrabutylammonium bromide (48.3 g)

-

Potassium carbonate (62.1 g)

-

Dimethyl carbonate (450 mL)

-

10% Hydrochloric acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a 1000 mL round-bottom flask equipped with a reflux condenser, add 33 mL of p-cresol, 48.3 g of tetrabutylammonium bromide, 62.1 g of K₂CO₃, and 450 mL of dimethyl carbonate.[8]

-

Heat the mixture to reflux.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete (as indicated by TLC), distill off the excess dimethyl carbonate under reduced pressure.[8]

-

Cool the reaction mixture to room temperature and filter to remove solid residues.[8]

-

Adjust the pH of the filtrate to 5-6 by dropwise addition of 10% hydrochloric acid.[8]

-

Extract the aqueous layer with dichloromethane.[8]

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

-

The procedure yields 36.5 g of a light yellow oily liquid, corresponding to a molar yield of 99%.[8]

General Protocol for Williamson Ether Synthesis

Materials:

-

p-Cresol

-

Sodium Hydroxide or Potassium Hydroxide

-

Methyl Iodide

-

A suitable polar aprotic solvent (e.g., acetone, DMF)

-

Diethyl ether or other suitable extraction solvent

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve p-cresol in a suitable solvent.

-

Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) to deprotonate the p-cresol and form the sodium p-cresolate.

-

Slowly add methyl iodide to the reaction mixture with stirring.

-

Heat the reaction mixture to a suitable temperature and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation if necessary.

Visualizations

Reaction Pathway

Caption: Chemical synthesis pathway of this compound from p-Cresol.

Experimental Workflow for DMC Methylation

Caption: Experimental workflow for the synthesis of this compound using DMC.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. CN106916055B - Environment-friendly synthesis method of p-methyl anisole - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. francis-press.com [francis-press.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Solved This Williamson Ether Synthesis involves a reaction | Chegg.com [chegg.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Spectroscopic Analysis of 4-Methylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methylanisole, a key aromatic compound utilized in various research and development applications, including fragrance and pharmaceutical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | d | 2H | Ar-H (ortho to -CH₃) |

| 6.79 | d | 2H | Ar-H (ortho to -OCH₃)[1] |

| 3.76 | s | 3H | -OCH₃ |

| 2.28 | s | 3H | Ar-CH₃ |

Data obtained in CDCl₃ at 90 MHz.[2][3] Note: The assignment of aromatic protons is based on the electron-donating nature of the methoxy group, which shields the ortho protons to a greater extent than the methyl group.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the six unique carbon environments in the this compound molecule, taking into account the molecule's symmetry.[1]

| Chemical Shift (δ) ppm | Assignment |

| 157.65 | C-OCH₃ (ipso)[1][2] |

| 129.94 | C-CH₃ (ipso)[1][2] |

| 130.0 | CH (ortho to -CH₃)[1] |

| 113.81 | CH (ortho to -OCH₃)[1][2] |

| 55.15 | -OCH₃[1][2] |

| 20.41 | Ar-CH₃[2] |

Data obtained in CDCl₃ at 15.09 MHz.[2]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

-

The data presented were acquired on JEOL (90 MHz) and NEVA (15.09 MHz) spectrometers.[2] Modern high-field NMR spectrometers (e.g., 400 MHz or 500 MHz) can also be used for higher resolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. Standard pulse programs are typically used.

-

For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as a secondary reference or tetramethylsilane (TMS) as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H, aliphatic C-H, C-O, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretching (aromatic and aliphatic) |

| 1610, 1580, 1510 | Medium-Strong | C=C stretching (aromatic ring) |

| 1245 | Strong | C-O-C asymmetric stretching (ether) |

| 1035 | Strong | C-O-C symmetric stretching (ether) |

| 820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Data corresponds to a liquid film or vapor phase spectrum.

Experimental Protocol for IR Spectroscopy

The following describes a typical procedure for obtaining an IR spectrum of liquid this compound.

1. Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

3. Data Processing:

-

The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber.

-

Label the significant peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 85 | [M - CH₃]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 78 | [C₆H₅]⁺ (Phenyl cation)[2] |

| 79 | 52 | [C₆H₇]⁺[2] |

Data obtained via Electron Ionization (EI).[2]

Experimental Protocol for Mass Spectrometry

A common method for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

2. Instrumentation and Data Acquisition (GC-MS):

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: A nonpolar capillary column (e.g., HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically m/z 40-400.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

3. Data Processing:

-

The GC will separate this compound from the solvent and any impurities.

-

As the compound elutes from the GC column, it will enter the mass spectrometer and a mass spectrum will be generated.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for that peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methylanisole, specifically its boiling point and density. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a visualization of a common synthesis pathway.

Physical Properties of this compound

This compound, also known as p-methoxytoluene, is an organic compound with the chemical formula CH₃C₆H₄OCH₃. It is a colorless liquid with a strong floral odor and finds applications in the fragrance and flavor industries, as well as a key intermediate in organic synthesis, including the production of pharmaceuticals and agrochemicals.[1][2]

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 174 °C | At 760 mmHg (standard atmospheric pressure)[1][2][3][4] |

| 175.5 °C | At 760 mmHg[5][6] | |

| 172 - 177 °C | Literature value range[7] | |

| Density | 0.969 g/mL | At 25 °C[1][2][4][7] |

| 0.969 g/cm³ | At 25 °C[6][8] | |

| 0.970 g/mL | Not specified | |

| Molar Mass | 122.17 g/mol | |

| Melting Point | -32 °C | |

| Flash Point | 53 - 59 °C | |

| Refractive Index | 1.511 - 1.513 | At 20 °C |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the boiling point and density of liquid organic compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the Thiele tube method is a common and efficient laboratory technique.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the Durham tube containing the sample.

-

Apparatus Assembly: The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) to ensure even heat distribution.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This induces convection currents in the oil, providing uniform heating.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

-

Record Pressure: The atmospheric pressure in the laboratory should be recorded as the boiling point is pressure-dependent.

Density is the mass per unit volume of a substance. For a liquid like this compound, a pycnometer or a specific gravity bottle is used for accurate measurement.

Methodology: Pycnometer Method

-

Cleaning and Drying: The pycnometer, a small glass flask with a ground-glass stopper containing a capillary tube, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

Mass of Pycnometer with Sample: The mass of the pycnometer filled with this compound is measured.

-

Temperature Control: The measurements should be carried out at a constant, known temperature (e.g., 25 °C), often using a water bath for temperature equilibration.

-

Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a liquid of known density, such as deionized water. The mass of the water is measured, and its known density at the measurement temperature is used to calculate the precise volume of the pycnometer.

-

Calculation: The density of this compound is calculated using the following formula: Density = (Mass of this compound) / (Volume of Pycnometer) Where, Mass of this compound = (Mass of pycnometer + this compound) - (Mass of empty pycnometer).

Synthesis of this compound

A common and industrially significant method for the synthesis of this compound is the methylation of p-cresol. This reaction involves the substitution of the hydrogen atom of the hydroxyl group in p-cresol with a methyl group.

The following diagram illustrates the workflow for the synthesis of this compound from p-cresol.

Caption: Synthesis workflow of this compound via methylation of p-cresol.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective synthesis of p-cresol by methylation of phenol - CONICET [bicyt.conicet.gov.ar]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. air.unimi.it [air.unimi.it]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

Solubility of 4-Methylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methylanisole (also known as p-methoxytoluene) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines the standard experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require an understanding of the solubility characteristics of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula CH₃OC₆H₄CH₃. It is a colorless liquid with a strong floral and nutty aroma, leading to its use in the fragrance and flavor industries. In the context of research and development, particularly in pharmaceuticals, understanding the solubility of a compound like this compound is crucial for processes such as reaction chemistry, purification, formulation, and drug delivery.

Solubility of this compound: A Qualitative Overview

Based on available chemical data, this compound is generally characterized by its high solubility in a range of common organic solvents and its slight solubility in water. This is consistent with its chemical structure, which includes a largely nonpolar aromatic ring and a methyl group, along with a polar ether functional group.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol, 80% Ethanol, 70% Ethanol | Soluble, 1 part in 3 parts, 1 part in 7 parts | [1] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Ketones | Acetone | Miscible | |

| Esters | Ethyl Acetate | Slightly Soluble | [3] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [2] |

| Aromatic Hydrocarbons | Toluene | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble | |

| Aqueous Solvents | Water | Slightly Soluble | [1] |

Note: "Miscible" indicates that the substances mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of solute dissolves in the solvent. "Slightly soluble" indicates that only a small amount of solute dissolves. The lack of specific quantitative data in the cited literature prevents a more detailed comparison.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents can be achieved through several well-established experimental methods. The choice of method often depends on factors such as the required precision, the properties of the solute and solvent, and the available analytical instrumentation. The following are detailed methodologies for commonly employed techniques.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved this compound to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly sensitive and selective method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds or those that degrade at high temperatures. As with GC, a calibration curve is required.

-

UV-Vis Spectroscopy: Can be used if this compound exhibits a distinct absorbance at a specific wavelength where the solvent does not interfere. A calibration curve based on Beer-Lambert's law is constructed.

-

-

Data Analysis: The solubility is expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility, relying on the precise measurement of mass.

Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound in the chosen solvent is prepared using the isothermal shake-flask method as described above.

-

Sampling and Weighing: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, empty container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature, under a gentle stream of an inert gas (like nitrogen), or in a vacuum oven at a temperature below the boiling point of this compound to prevent its loss through volatilization.

-

Drying and Weighing: The container with the non-volatile this compound residue is dried to a constant weight in a desiccator or vacuum oven.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated and expressed as mass of solute per mass or volume of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a solid or liquid compound in a solvent using the isothermal shake-flask method coupled with analytical quantification.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 4-Methylanisole: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-Methylanisole (CAS No. 104-93-8), also known as p-cresyl methyl ether or 1-methoxy-4-methylbenzene. The information is compiled to ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a strong floral or nutty odor.[1][2][3] It is a flammable liquid and its vapors can form explosive mixtures with air.[4][5] It is slightly soluble in water but soluble in organic solvents like alcohol, chloroform, and dipropylene glycol.[1][4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [7] |

| Molecular Weight | 122.16 g/mol | [7][8] |

| Melting Point | -32 °C (-25.6 °F) | [1][2] |

| Boiling Point | 174-175.5 °C (345.2-347.9 °F) | [1][2][3][7] |

| Flash Point | 59-60 °C (138.2 °F) - closed cup | [2][7][8] |

| Density | 0.969 g/mL at 25 °C | [1][7][8] |

| Vapor Pressure | 5.25 mmHg at 50 °C | [1][3][8] |

| Refractive Index | 1.511 at 20 °C | [1][7][8] |

| Water Solubility | Slightly soluble (0.559 - 670 mg/L at 20-25°C) | [3][4][7] |

| Log Kow | 2.66 | [2] |

| Autoignition Temperature | Not available | [7] |

| Explosive Limits | 1.1 - 8.3% (V) | [1][3] |

Toxicological Information

This compound is harmful if swallowed and causes skin irritation.[5][7][9][10] It may also cause serious eye irritation.[5][9] Some evidence suggests it may be a respiratory irritant.[4] It is suspected of damaging fertility or the unborn child.[5][7]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | Source |

| Oral | Rat | LD50: 1920 mg/kg | [4][7][11] |

| Dermal | Rabbit | LD50: > 4850 mg/kg | [7] |

| Dermal | Rabbit | 500 mg/24h - Moderate irritation | [4][11] |

| Inhalation | Rat | LC50 (4h): > 6.1 mg/L | [7] |

Carcinogenicity: this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[7][11]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][5][9]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[5][7][8][9][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][7][8][9][10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[5][9] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[5][7][8][9] |

| Hazardous to the Aquatic Environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[7] |

Signal Word: Warning[5][7][8][9]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

References

- 1. This compound | 104-93-8 [chemicalbook.com]

- 2. This compound | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS 104-93-8: this compound | CymitQuimica [cymitquimica.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. This compound 99 104-93-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sdfine.com [sdfine.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylanisole, also known as p-methylanisole or 4-methoxytoluene, is an organic compound with the chemical formula C₈H₁₀O. It is a colorless liquid with a pungent, ylang-ylang-like odor.[1][2] This aromatic ether finds applications in perfumery and as a flavoring agent.[1][3] A thorough understanding of its thermodynamic properties is crucial for its application in various industrial processes, including synthesis, purification, and formulation, as well as for safety assessments. This guide provides a comprehensive overview of the key thermodynamic properties of this compound, details the experimental methodologies used for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Properties

The essential thermodynamic properties of this compound are summarized in the tables below. These properties govern its behavior under different temperature and pressure conditions.

Physical and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [2][4] |

| Molar Mass | 122.16 g/mol | [2][4] |

| Density | 0.969 g/mL at 25 °C | [5][6] |

| Normal Boiling Point | 174 - 175.5 °C | [4][5][6][7] |

| Melting Point | -32 °C | [4][6][7] |

| Refractive Index (n20/D) | 1.511 | [4] |

Enthalpy and Entropy Data

| Property | Value | Source(s) |

| Heat of Vaporization | 39.4 kJ/mol | [8] |

| Standard Enthalpy of Formation (Gas) | -83.7 ± 1.7 kJ/mol | [9] |

Vapor Pressure Data

| Temperature (°C) | Vapor Pressure (mmHg) | Source(s) |

| 25 | 1.7 | [8] |

| 25 | 1.14 | [7] |

| 25 | 2.029 (estimated) | [10] |

| 50 | 5.25 | [1][2][4][6] |

Experimental Protocols

The determination of thermodynamic properties relies on precise and accurate experimental techniques. The following sections describe the general methodologies employed for measuring the key thermodynamic parameters of organic compounds like this compound.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental property that describes its volatility. Several methods are used to measure vapor pressure, each suitable for different pressure ranges.

Experimental Workflow for Vapor Pressure Determination

Caption: General workflows for vapor pressure measurement.

-

Static Method: A sample of the substance is placed in a container connected to a pressure-measuring device. The container is thermostatted to a specific temperature, and the system is evacuated. The pressure of the vapor in equilibrium with the liquid is then directly measured.

-

Dynamic (Boiling Point) Method: This method involves determining the boiling temperature of the liquid at a controlled pressure. The liquid is heated in an apparatus called an ebulliometer, and the temperature at which it boils is recorded for a given external pressure.

-

Gas Saturation Method: A stream of an inert gas is passed through the liquid at a known flow rate. The gas becomes saturated with the vapor of the substance. By measuring the amount of substance carried by the gas, the partial pressure, and thus the vapor pressure, can be calculated.

Enthalpy of Vaporization (ΔHvap) Determination

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Workflow for Calorimetric Determination of ΔHvap

Caption: Calorimetric measurement of enthalpy of vaporization.

-

Calorimetry: This is a direct method where a known amount of the substance is vaporized within a calorimeter at a constant temperature. The heat absorbed during the phase change is measured, allowing for the direct calculation of the enthalpy of vaporization.

-

Clausius-Clapeyron Equation: The enthalpy of vaporization can also be determined indirectly from the relationship between vapor pressure and temperature. By plotting the natural logarithm of vapor pressure against the inverse of temperature, the enthalpy of vaporization can be calculated from the slope of the line.

Heat Capacity (Cp) Measurement

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount. For liquids, the specific heat capacity at constant pressure (Cp) is typically measured.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

Caption: Measurement of heat capacity using DSC.

-

Differential Scanning Calorimetry (DSC): DSC is a widely used technique to measure the heat capacity of liquids. A sample and a reference material with a known heat capacity are heated at a controlled rate. The difference in the heat flow required to increase the temperature of the sample and the reference is measured, from which the heat capacity of the sample can be calculated.

-

Adiabatic Calorimetry: In this method, a known quantity of heat is supplied to the sample in a thermally isolated container (calorimeter). The resulting temperature change is measured, and the heat capacity is calculated from the heat input and the temperature rise.

Standard Enthalpy of Formation (ΔfH°) Determination

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Experimental Workflow for Combustion Calorimetry

Caption: Determination of enthalpy of formation via combustion calorimetry.

-

Combustion Calorimetry: The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through combustion calorimetry. A known mass of the compound is burned in a bomb calorimeter in the presence of excess oxygen. The heat released during the combustion is measured. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be calculated.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound, along with the experimental methodologies used for their determination. The tabulated data offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective and safe use of this compound in various scientific and industrial applications. Further research to obtain more extensive temperature-dependent data for vapor pressure and heat capacity would be beneficial for more precise process modeling and design.

References

- 1. This compound | 104-93-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Methoxytoluene - Wikipedia [en.wikipedia.org]

- 6. 104-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(104-93-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 10. para-methyl anisole, 104-93-8 [thegoodscentscompany.com]

A Technical Guide to the Commercial Sourcing and Purity of 4-Methylanisole for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 4-Methylanisole (also known as p-methoxytoluene). This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity this compound and implementing robust quality control measures.

Commercial Sources and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 98% to over 99.5%. The most common analytical technique cited by suppliers for purity assessment is Gas Chromatography (GC). Below is a summary of prominent suppliers and their typical purity specifications.

| Supplier | Stated Purity | Analytical Method | Grade |

| Sigma-Aldrich | ≥99% | GC | - |

| Thermo Scientific | 99% | GC | - |

| Chem-Impex | ≥98.5% | Assay | - |

| Loba Chemie | Min 98.5% | GC | - |

| Santa Cruz Biotechnology | 99% | - | Research Use |

| Mithila Rasayan Pvt Ltd | 99.0 % MIN. | GC | - |

Synthesis, Potential Impurities, and Purification

Common Synthetic Route

The most prevalent industrial synthesis of this compound is the Williamson ether synthesis, specifically the methylation of p-cresol.[1] Common methylating agents include dimethyl sulfate or dimethyl carbonate.[2] The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of p-cresol, facilitating nucleophilic attack by the methylating agent.

Potential Impurities

Given the primary synthetic route, the most probable impurities in commercial this compound are:

-

Unreacted p-Cresol: Incomplete reaction can lead to the presence of the starting material.

-

Isomeric Cresols (o-cresol and m-cresol): If the starting p-cresol is not of high purity, isomeric impurities may be carried through the synthesis.

-

Other Methylated Byproducts: While less common, side reactions such as C-alkylation of the aromatic ring can occur under certain conditions.

Purification Protocol

A general and effective method for the purification of this compound involves a liquid-liquid extraction followed by distillation.[3] This procedure is particularly effective at removing acidic impurities like unreacted p-cresol.

Experimental Protocol: Laboratory-Scale Purification of this compound

-

Dissolution: Dissolve the commercial-grade this compound in a suitable organic solvent with a low boiling point, such as diethyl ether or dichloromethane (approximately 3-5 volumes of solvent to 1 volume of this compound).

-

Alkaline Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution. This step will deprotonate the acidic p-cresol, transferring it as the sodium salt into the aqueous phase. Repeat the wash two to three times.

-

Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous washings is neutral. This removes any residual NaOH.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Fractional Distillation: Perform a fractional distillation of the crude this compound under atmospheric or reduced pressure. The boiling point of this compound is approximately 174-176 °C.[4] Collect the fraction corresponding to the boiling point of pure this compound.

Analytical Methodologies for Purity Assessment

To ensure the purity of this compound for research and drug development applications, robust analytical methods are essential. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying this compound from its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is an ideal method for the analysis of volatile compounds like this compound and its likely impurities. The following protocol is a starting point and may require optimization based on the specific instrumentation and column used.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good initial choice. For enhanced separation of cresol isomers, a polar column like a Zebron-WAX can be effective.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to avoid detector saturation by the main component.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

-

Derivatization (Optional for Cresol Isomer Separation): For improved separation of cresol isomers, derivatization to their trimethylsilyl (TMS) ethers can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC provides an alternative or complementary method to GC for purity analysis. A reversed-phase method can effectively separate the relatively nonpolar this compound from the more polar p-cresol.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

-

Gradient Program:

-

Start with 50% B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (50:50 methanol/water) to a concentration of approximately 0.1 mg/mL.

Workflow and Signaling Pathway Diagrams

To visualize the logical flow of sourcing and quality control, as well as a representative signaling pathway where a derivative of such a compound might be investigated, the following diagrams are provided.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by a this compound Derivative.

References

Methodological & Application

Application Notes and Protocols for 4-Methylanisole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylanisole, also known as p-methoxytoluene, is a versatile aromatic compound that serves as a crucial precursor in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a methoxy and a methyl group on a benzene ring, allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent pharmaceuticals, including the selective estrogen receptor modulators (SERMs) Tamoxifen, Raloxifene, and Ospemifene.

Introduction

This compound is a readily available and cost-effective starting material in organic synthesis.[1] Its applications span various industries, including fragrance and flavor, but its significance as a chemical intermediate in the pharmaceutical sector is noteworthy.[1] The presence of the electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho position, while the methyl group offers a site for further functionalization. These characteristics make this compound an ideal precursor for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).

This document outlines key synthetic transformations of this compound, providing detailed protocols for reactions such as Friedel-Crafts acylation and subsequent conversions to key intermediates for drug synthesis.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below for reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [2][3] |

| Molecular Weight | 122.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 174 °C | [3][4] |

| Density | 0.969 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.511 | [3][4] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 2.26 (s, 3H), 3.73 (s, 3H), 6.72-6.85 (m, 2H), 6.98-7.11 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃, 15.09 MHz) | δ 20.41, 55.15, 113.81, 129.94, 157.65 | [5] |

Synthetic Applications and Protocols

This compound is a key starting material for the synthesis of various pharmaceutical compounds. The following sections detail the synthetic pathways and experimental protocols for its conversion into important drug molecules.

Synthesis of 4-Methoxypropiophenone: A Key Intermediate

Friedel-Crafts acylation of this compound is a fundamental step to introduce a carbonyl group, which serves as a handle for further transformations. The reaction with propionyl chloride yields 4-methoxypropiophenone, a direct precursor for several important pharmaceuticals.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Materials:

-

This compound

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Charge the dropping funnel with a solution of this compound (1.0 eq.) and propionyl chloride (1.05 eq.) in anhydrous DCM.

-

Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. HCl gas will evolve.[6][7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.[7]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-methoxypropiophenone by vacuum distillation or recrystallization.

-

Quantitative Data for Friedel-Crafts Acylation

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| This compound | 1.0 | 122.16 | - | >98 |

| Propionyl Chloride | 1.05 | 92.52 | - | >99 |

| Aluminum Chloride | 1.1 | 133.34 | - | >99 |

| 4-Methoxypropiophenone | - | 178.23 | 85-95 | >98 |

Synthesis of Tamoxifen and Ospemifene via McMurry Reaction

Tamoxifen and Ospemifene are structurally related SERMs that can be synthesized using a McMurry coupling reaction as a key step.[8][9] This reaction involves the reductive coupling of two ketone molecules to form an alkene. A common precursor for both is a substituted benzophenone, which can be derived from this compound.

Experimental Protocol: McMurry Reaction for Tamoxifen Synthesis

-

Materials:

-

4-Methoxybenzophenone (synthesized from this compound)

-

Propiophenone

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to 0 °C.

-

Slowly add TiCl₄ to the stirred THF.

-

Add zinc dust portion-wise to the solution. The mixture will turn from yellow to black, indicating the formation of low-valent titanium species.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and add a solution of 4-methoxybenzophenone (1.0 eq.) and propiophenone (1.0 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite to remove titanium salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of (Z)- and (E)-isomers of the tamoxifen precursor is then subjected to demethylation and subsequent alkylation to yield Tamoxifen.[8]

-

Quantitative Data for McMurry Reaction

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Z:E Isomer Ratio |

| 4-Methoxybenzophenone | 1.0 | 212.24 | - | - |

| Propiophenone | 1.0 | 134.18 | - | - |

| Tamoxifen Precursor | - | 310.43 | 60-70 | Varies (e.g., 9:1) |

Synthesis of Raloxifene

The synthesis of Raloxifene, a benzothiophene-based SERM, can also utilize intermediates derived from this compound. A key step is the Friedel-Crafts acylation of a substituted benzothiophene with a benzoyl chloride derivative, which can be prepared from this compound.

Experimental Protocol: Friedel-Crafts Acylation for Raloxifene Synthesis

-

Materials:

-

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

-

4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (prepared from a this compound derivative)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ethanethiol (for demethylation)

-

-

Procedure:

-

A solution of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride in DCM is prepared.[10]

-

To a suspension of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and AlCl₃ in DCM, the acid chloride solution is added.[10]

-

The reaction mixture is stirred at room temperature until the acylation is complete (monitored by TLC).

-

Ethanethiol is then added to the reaction mixture for in-situ demethylation of the methoxy groups.[10]

-

The reaction is worked up by adding ice and HCl, followed by extraction with an organic solvent.

-

The crude product is purified by crystallization to yield Raloxifene hydrochloride.

-

Quantitative Data for Raloxifene Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 270.36 | - | >98 |

| 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | 320.25 | - | >98 |

| Raloxifene Hydrochloride | 510.04 | 70-80 | >99 |

Conclusion